N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-21(2)24-19(13-8-6-5-7-9-13)20(25-21)29-12-18(26)23-15-10-14(22)16(27-3)11-17(15)28-4/h5-11H,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLTXYDKMFEOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies, including case studies and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure with significant functional groups that contribute to its biological activity. Here’s a simplified representation of its key components:
- Chloro group : Enhances lipophilicity and may influence receptor binding.
- Dimethoxyphenyl group : Potentially involved in interactions with biological targets.
- Imidazole ring : Known for various pharmacological activities, including anti-cancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies : Various derivatives were tested against multiple cancer cell lines, including HEPG2 (liver), MCF7 (breast), and SW1116 (colon) using MTT assays. Compounds demonstrated IC50 values ranging from 0.67 µM to 1.95 µM, indicating potent cytotoxic effects compared to standard treatments like staurosporine .
- Mechanism of Action : The compound's mechanism may involve the inhibition of key signaling pathways such as EGFR and IL-6, which are crucial in cancer proliferation .
- Case Study : A specific derivative exhibited a significant reduction in cell viability in MDA-MB-435 (melanoma) cells with an IC50 of 1.95 µM, showcasing its potential as a therapeutic agent against aggressive cancer types .
Antiviral Activity
Research has indicated that similar compounds exhibit antiviral properties against RNA viruses:
- Synthesis and Evaluation : A study on oxadiazole derivatives showed promising antiviral activity against hepatitis B virus (HBV), suggesting that structural modifications can enhance efficacy .
- Mechanistic Insights : The antiviral mechanism is believed to involve interference with viral replication processes, although specific pathways for the compound remain under investigation.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes:
- Alkaline Phosphatase Inhibition : One study reported that related compounds showed significant inhibition of alkaline phosphatase with IC50 values as low as 0.420 µM . This suggests potential applications in conditions where alkaline phosphatase plays a role.
Data Table
Here is a summary table of the biological activities observed for this compound and related compounds:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural and functional differences between the target compound and related acetamide derivatives:
Key Observations:
- Substituent Effects : The chloro and methoxy groups in the target compound contrast with nitro (electron-withdrawing) in and fluoro (moderate electron-withdrawing) in . Methoxy groups enhance solubility via hydrogen bonding, while nitro groups may improve thermal stability .
- Heterocycle Variations : Imidazole (target compound) vs. triazole () cores influence binding specificity. Triazoles often exhibit stronger hydrogen-bonding capacity, whereas imidazoles may favor π-π stacking .
- Sulfur Functionalization : The sulfanyl (thioether) group in the target compound differs from sulfinyl () and sulfonyl () groups, affecting redox stability and metabolic pathways .
Pharmacological Activity Comparisons
- Anti-Exudative Activity : Triazole-sulfanyl acetamides (e.g., ) demonstrated significant anti-exudative effects at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target compound’s imidazole core may offer similar efficacy but requires empirical validation .
- Anti-Inflammatory/Antimicrobial Activity : The nitroimidazole derivative () showed potent in vivo activity, suggesting that electron-withdrawing groups enhance target engagement. The target compound’s dimethoxy groups may shift activity toward anti-inflammatory rather than antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
